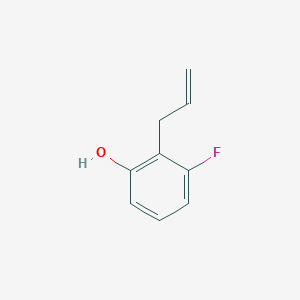

2-Allyl-3-fluorophenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9FO |

|---|---|

Molecular Weight |

152.16 g/mol |

IUPAC Name |

3-fluoro-2-prop-2-enylphenol |

InChI |

InChI=1S/C9H9FO/c1-2-4-7-8(10)5-3-6-9(7)11/h2-3,5-6,11H,1,4H2 |

InChI Key |

RRUIKDIGARKZIA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=C(C=CC=C1F)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Allyl 3 Fluorophenol and Its Structural Analogues

Traditional Synthetic Approaches for Phenol (B47542) Allylation and Fluorination

The introduction of allyl and fluoro groups onto a phenolic ring has been the subject of extensive research, leading to the development of several reliable synthetic strategies. Phenol allylation can be achieved through various methods, including direct C-allylation or O-allylation followed by rearrangement. Fluorination of phenols, on the other hand, can be accomplished using electrophilic or nucleophilic fluorinating agents, although regioselectivity can be a challenge. For the specific synthesis of 2-Allyl-3-fluorophenol, two powerful and regioselective methods stand out: Directed ortho-Metalation (DoM) and the Claisen rearrangement.

Directed ortho-Metalation (DoM) Strategies for Regioselective Functionalization of Fluorophenols

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. princeton.eduwikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. princeton.eduwikipedia.org The resulting aryllithium intermediate can then be quenched with a suitable electrophile to introduce a variety of substituents with high regiocontrol.

In the context of synthesizing this compound, the fluorine atom itself can serve as a directing metalation group. While fluorine is considered a moderate DMG, its ability to direct lithiation to the ortho-position has been established. organic-chemistry.org The lone pairs on the fluorine atom can coordinate with the lithium cation of the organolithium base, thereby increasing the acidity of the adjacent C-H bond and directing the deprotonation to that site. This approach is particularly advantageous as it utilizes an inherent feature of the target molecule's structural analogue, 3-fluorophenol (B1196323), to guide the regioselective introduction of the allyl group.

The efficacy of a DMG in DoM is influenced by its ability to coordinate the organolithium reagent and its electron-withdrawing inductive effect, which increases the acidity of the ortho-protons. While stronger DMGs like amides or carbamates are often employed, the use of fluorine as a directing group is a viable strategy, particularly when other more potent directing groups are absent.

The synthesis of ortho-substituted fluorophenols via DoM would typically involve the protection of the acidic phenolic proton, followed by the directed metalation and subsequent reaction with an electrophile. For the synthesis of this compound from 3-fluorophenol, a plausible synthetic route is outlined below:

Protection of the phenol: The hydroxyl group of 3-fluorophenol would first be protected with a suitable protecting group (e.g., methoxymethyl (MOM) or triethylsilyl (TES)) to prevent it from reacting with the organolithium base.

Directed ortho-Metalation: The protected 3-fluorophenol would then be treated with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), at low temperature (typically -78 °C). The fluorine atom would direct the deprotonation to the C2 position.

Allylation: The resulting ortho-lithiated species would then be quenched with an allyl electrophile, such as allyl bromide, to introduce the allyl group at the 2-position.

Deprotection: Finally, removal of the protecting group would yield the desired this compound.

| Step | Reactant | Reagents | Product | Expected Yield (%) |

| 1 | 3-Fluorophenol | MOMCl, DIPEA | 3-Fluoro-1-(methoxymethoxy)benzene | >95 |

| 2 | 3-Fluoro-1-(methoxymethoxy)benzene | LDA, THF, -78 °C | 2-Lithio-3-fluoro-1-(methoxymethoxy)benzene | High conversion |

| 3 | 2-Lithio-3-fluoro-1-(methoxymethoxy)benzene | Allyl bromide | 2-Allyl-3-fluoro-1-(methoxymethoxy)benzene | 70-85 |

| 4 | 2-Allyl-3-fluoro-1-(methoxymethoxy)benzene | HCl (aq) | This compound | >90 |

Table 1: Hypothetical reaction scheme for the synthesis of this compound via Directed ortho-Metalation.

Claisen Rearrangement in the Formation of Allylic Phenols

The Claisen rearrangement is a powerful and widely used method for the synthesis of ortho-allyl phenols. princeton.eduresearchgate.netrsc.org This pericyclic reaction involves the rsc.orgrsc.org-sigmatropic rearrangement of an allyl phenyl ether to a 6-allyl-2,4-cyclohexadienone, which then rapidly tautomerizes to the more stable aromatic phenol. princeton.eduresearchgate.net The reaction is typically thermally induced, although Lewis acids can be used to accelerate the rearrangement at lower temperatures. princeton.edu

The precursor for the synthesis of this compound via a Claisen rearrangement is allyl 3-fluorophenyl ether. This precursor can be readily synthesized by the Williamson ether synthesis from 3-fluorophenol and an allyl halide. ias.ac.in

A crucial aspect of the Claisen rearrangement for this specific target is the regioselectivity of the allyl group migration. In meta-substituted allyl phenyl ethers, the electronic nature of the substituent significantly influences the position of the rearrangement. For substrates with an electron-withdrawing group at the meta-position, such as the fluorine atom in allyl 3-fluorophenyl ether, the rearrangement is directed preferentially to the ortho-position (C2). wikipedia.org This directing effect is attributed to the polarization of the aromatic ring, which favors the transition state leading to the formation of the C-C bond at the more electron-deficient ortho-position.

The scope of the Claisen rearrangement is generally broad, tolerating a variety of functional groups. However, the high temperatures often required for the thermal rearrangement can be a limitation for substrates with sensitive functionalities. The development of Lewis acid-catalyzed Claisen rearrangements has expanded the scope of this reaction by allowing it to proceed under milder conditions. princeton.edu

The table below summarizes the expected regioselectivity of the Claisen rearrangement for different meta-substituted allyl phenyl ethers, highlighting the directing effect of electron-withdrawing and electron-donating groups.

| meta-Substituent (at C3) | Product Ratio (ortho at C2 : ortho at C6) | Reference |

| -Br (Electron-withdrawing) | 71 : 29 | wikipedia.org |

| -OCH₃ (Electron-donating) | 31 : 69 | wikipedia.org |

| -F (Electron-withdrawing) | Predominantly ortho at C2 | Inferred from wikipedia.org |

Table 2: Regioselectivity in the Aromatic Claisen Rearrangement of meta-Substituted Allyl Phenyl Ethers.

The Claisen rearrangement is a concerted pericyclic reaction, specifically a rsc.orgrsc.org-sigmatropic shift. organic-chemistry.org This means that the bond-breaking and bond-forming processes occur simultaneously in a cyclic transition state. organic-chemistry.org The Woodward-Hoffmann rules for pericyclic reactions predict that a rsc.orgrsc.org-sigmatropic rearrangement is thermally allowed and proceeds suprafacially, meaning that the new bond forms on the same face of the π-system.

The mechanism for the aromatic Claisen rearrangement of allyl 3-fluorophenyl ether can be depicted as follows:

rsc.orgrsc.org-Sigmatropic Shift: Upon heating, the allyl 3-fluorophenyl ether undergoes a concerted rearrangement through a six-membered, chair-like transition state. The C-O bond of the ether is broken, and a new C-C bond is formed between the γ-carbon of the allyl group and the C2 position of the aromatic ring.

Intermediate Formation: This rearrangement leads to the formation of a non-aromatic intermediate, 6-allyl-5-fluoro-2,4-cyclohexadienone.

Tautomerization: The dienone intermediate rapidly tautomerizes to restore the aromaticity of the phenol ring, yielding the final product, this compound.

The concerted nature of the reaction ensures a high degree of stereospecificity, where the stereochemistry of the starting allyl group can be transferred to the product. The thermodynamic driving force for the reaction is the formation of the stable aromatic phenol ring.

Multistep Synthesis from Related Phenolic Starting Materials

Constructing this compound from simpler phenolic precursors is a common and versatile approach. This strategy relies on the sequential introduction of the required fluoro and allyl moieties onto a phenolic scaffold. The success of such a synthesis is highly dependent on the order of the reactions and the directing effects of the substituents already present on the aromatic ring.

The introduction of allyl and fluoro groups onto a phenolic ring can be accomplished through several well-established reactions. The choice of strategy often depends on the starting material and the desired regioselectivity.

Introduction of the Allyl Group: A prevalent method for the C-allylation of phenols is the Claisen rearrangement. This process typically involves a two-step sequence:

O-allylation: The phenolic hydroxyl group is first converted into an allyl ether. This is commonly achieved through a Williamson ether synthesis, where the phenol is deprotonated with a base (e.g., K₂CO₃, NaOH) to form a phenoxide, which then acts as a nucleophile to displace a halide from an allyl halide (e.g., allyl bromide). google.com

Claisen Rearrangement: The resulting allyl phenyl ether is then heated, inducing a umd.eduumd.edu-sigmatropic rearrangement. google.com This intramolecular reaction typically places the allyl group at the ortho position relative to the oxygen. If both ortho positions are blocked, the rearrangement can occur at the para position.

Direct C-allylation, analogous to Friedel-Crafts alkylation, is also possible but can be challenging due to issues with polysubstitution and catalyst compatibility with the acidic phenolic proton. universiteitleiden.nlrsc.org Ruthenium-based catalysts have been reported to facilitate the C-allylation of phenols with allyl alcohol. universiteitleiden.nl

Introduction of the Fluoro Group: Incorporating a fluorine atom onto an aromatic ring can be more challenging than other halogens.

Electrophilic Fluorination: This is a direct method where an electron-rich aromatic ring attacks an electrophilic fluorine source. Modern reagents, often containing a nitrogen-fluorine (N-F) bond, have made this approach more practical and safer than using elemental fluorine. wikipedia.org Reagents like Selectfluor® (F-TEDA-BF₄) are widely used for the fluorination of activated aromatic systems, including phenols. acs.org

Schiemann Reaction: An alternative multistep approach involves the diazotization of an aromatic amine to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride (B91410) source (e.g., HBF₄, NaBF₄) to install the fluorine atom. This requires the starting material to possess an amino group at the desired position, which can later be converted to the fluoro group.

The synthetic sequence—whether to allylate first and then fluorinate, or vice versa—is a critical consideration that directly impacts the regiochemical outcome of the synthesis.

Achieving the specific 2-allyl-3-fluoro substitution pattern is complicated by the directing effects of the hydroxyl and fluoro substituents during electrophilic aromatic substitution (EAS).

Hydroxyl (-OH) Group: This is a strongly activating and ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

Fluoro (-F) Group: This substituent has a dual nature. It is deactivating due to its strong inductive electron-withdrawing effect but is also ortho, para-directing because of its ability to donate a lone pair of electrons through resonance.

When both groups are present, as in a fluorophenol starting material, their combined influence governs the position of any incoming electrophile, such as an allyl group in a Friedel-Crafts-type reaction. In the case of 3-fluorophenol, the hydroxyl group strongly directs incoming electrophiles to positions 2, 4, and 6. The fluorine atom directs to positions 2 and 4. Both groups, therefore, reinforce the activation of the C2 and C4 positions, making it challenging to achieve selective substitution at only the C2 position. The powerful activating effect of the hydroxyl group often leads to a mixture of ortho- and para-substituted products, necessitating chromatographic separation. lumenlearning.com

The table below summarizes the directing effects and the resulting challenge in synthesizing the target compound.

| Substituent | Position on Ring | Electronic Effect | Directing Influence | Regiochemical Challenge |

| -OH | C1 | Strongly Activating (Resonance) | ortho, para (C2, C4, C6) | Over-activation of the ring can lead to mixtures of 2-allyl and 4-allyl products, and potentially polysubstitution. |

| -F | C3 | Deactivating (Inductive), Activating (Resonance) | ortho, para (C2, C4) | Reinforces activation at the C2 and C4 positions, complicating selective C2 functionalization. |

This interactive table outlines the electronic influences that create regioselectivity challenges in the synthesis of this compound.

To overcome these challenges, chemists may employ blocking groups to temporarily deactivate certain positions or use sterically hindered reagents that preferentially react at the less hindered ortho position.

Transition Metal-Catalyzed Methods for Carbon-Carbon and Carbon-Fluorine Bond Formation

Modern synthetic organic chemistry increasingly relies on transition metal catalysis to form C-C and C-F bonds with high efficiency and selectivity. Palladium-catalyzed reactions are particularly prominent in this field.

Palladium catalysts are exceptionally versatile and have been instrumental in developing new synthetic routes to complex molecules. They can facilitate both the activation of typically inert C-H bonds and the coupling of pre-functionalized starting materials.

Palladium-catalyzed allylic C-H functionalization is an atom-economical strategy that avoids the need for pre-functionalized substrates like allyl halides or acetates. iitm.ac.in In this approach, a Pd(II) catalyst can activate a C(sp³)–H bond at an allylic position of an alkene, forming a π-allyl palladium intermediate. researchgate.netmdpi.com This intermediate can then be attacked by a nucleophile to form a new C-C or C-heteroatom bond. researchgate.net

For the synthesis of analogues of this compound, one could envision a strategy where an appropriate fluorinated aromatic nucleophile directly attacks the π-allyl palladium complex generated from a simple alkene. The key challenges in this approach are controlling the regioselectivity of the C-H activation and the subsequent nucleophilic attack. Research has shown that the choice of ligand and oxidant is crucial for the success of these transformations. mdpi.commdpi.com

The general mechanism involves three key phases: C-H activation, nucleophilic addition, and catalyst re-oxidation. researchgate.net

| Mechanistic Step | Description | Key Intermediates |

| C-H Activation | The Pd(II) catalyst coordinates to the alkene and facilitates the cleavage of an allylic C-H bond. | π-olefin-palladium complex |

| Nucleophilic Attack | A nucleophile (e.g., a fluorophenoxide) attacks the resulting π-allyl palladium intermediate. | π-allyl palladium species |

| Catalyst Regeneration | The resulting Pd(0) is re-oxidized to the active Pd(II) state by an oxidant (e.g., benzoquinone). | Pd(0), Pd(II) |

This interactive table describes the key steps in a typical palladium-catalyzed allylic C-H alkylation cycle.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds, including the linkage between an aryl ring and an allyl group. umd.edu These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.

A common strategy for synthesizing this compound would be a Suzuki-Miyaura coupling. This could involve the reaction between an allylboronic acid or ester and a suitably functionalized fluorophenol, such as 2-bromo-3-fluorophenol, in the presence of a Pd(0) catalyst and a base. researchgate.net

Hypothetical Suzuki Coupling Route:

Aryl Partner: 2-Bromo-3-fluorophenol or 3-fluoro-2-iodophenol (B1312808)

Allyl Partner: Allylboronic acid pinacol (B44631) ester

Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand

Base: K₂CO₃, Cs₂CO₃, or K₃PO₄

The table below outlines various palladium-catalyzed cross-coupling reactions that could be adapted for the synthesis of allyl-aryl linkages. ucmerced.edursc.org

| Reaction Name | Aryl Partner (Ar-X) | Allyl Partner | Catalyst System (Typical) |

| Suzuki-Miyaura | Ar-Br, Ar-I, Ar-OTf | Allyl-B(OR)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base |

| Stille | Ar-Br, Ar-I, Ar-OTf | Allyl-Sn(Alkyl)₃ | Pd(0) complex (e.g., Pd(PPh₃)₄) |

| Heck | Ar-Br, Ar-I | Allyl alcohol | Pd(OAc)₂ + Ligand + Base |

| Negishi | Ar-Br, Ar-I | Allyl-ZnX | Pd(0) or Ni(0) complex |

This interactive table compares different palladium-catalyzed cross-coupling reactions suitable for forming allyl-aryl bonds.

The primary advantage of these methods is their high functional group tolerance and the often mild reaction conditions required. Regioselectivity is precisely controlled by the initial placement of the halide or triflate on the aromatic ring, thus circumventing the challenges associated with electrophilic aromatic substitution on an activated ring system.

Copper-Catalyzed Fluorination and Coupling Reactions

Copper-based reagents and catalysts are increasingly utilized for the construction of carbon-fluorine bonds due to their low cost and toxicity compared to other transition metals like palladium or silver. beilstein-journals.orgrsc.org These methods present promising avenues for the synthesis of aryl fluorides from various precursors. While direct copper-catalyzed fluorination of a pre-formed 2-allylphenol (B1664045) at the C3 position is challenging, copper-mediated approaches can be envisioned for introducing the fluorine atom onto the aromatic ring.

Recent advancements have focused on copper-mediated or -catalyzed fluorination reactions to generate aryl fluorides. rsc.org For instance, copper(I) trifluoromethylselenolate has been used in copper-catalyzed reactions, highlighting the metal's role in fluorine-related transformations. beilstein-journals.org A plausible, though not explicitly detailed for this specific molecule, strategy could involve the use of a boronic acid precursor, which undergoes a copper-catalyzed reaction to yield the fluorinated phenol.

Table 1: Examples of Copper-Catalyzed/Mediated Reactions for C-F Bond Formation

| Catalyst/Reagent | Substrate Type | Reaction Type | Key Feature |

|---|---|---|---|

| Copper(II) acetate/bipyridine | Boronic acids | Fluorination | Utilizes an inexpensive and accessible metal catalyst. beilstein-journals.org |

Iridium-Catalyzed Asymmetric Allylic Alkylation/Fluorination

Iridium catalysis has emerged as a robust method for asymmetric allylic substitution, including fluorination. nih.gov These reactions are valuable for creating chiral centers and can be adapted to synthesize enantioenriched allylic fluorides from racemic starting materials through a dynamic kinetic asymmetric transformation (DYKAT). nih.govacs.org An iridium(I) catalyst, when used with a nucleophilic fluoride source like Et₃N·3HF, can facilitate the rapid substitution of a leaving group on an allylic substrate to generate branched allylic fluorides with high regioselectivity. nih.govacs.org

This methodology is effective for a wide variety of substrates, including those with α-linear, α-branching, and β-heteroatom substituents, consistently providing good yields and high enantioselectivity. acs.org The process often involves allylic trichloroacetimidates as competent electrophiles, where the trichloroacetimidate (B1259523) acts as an excellent leaving group. nih.govacs.org

Table 2: Performance of Chiral Iridium Catalysis in Asymmetric Allylic Fluorination

| Catalyst System | Substrate Type | Fluoride Source | Key Outcome |

|---|---|---|---|

| [IrCl(S,S)-L1]₂ | Racemic allylic trichloroacetimidates | Et₃N·3HF | Good yields, excellent branched-to-linear ratios, and high enantioselectivity. acs.org |

Rhodium-Catalyzed Reactions Involving Allylic Species

Rhodium-catalyzed allylic substitution is a versatile and powerful method for constructing both carbon-carbon and carbon-heteroatom bonds. acs.org This approach is particularly noted for its ability to control regioselectivity and stereospecificity. acs.org In the context of synthesizing analogues of this compound, rhodium catalysis could be employed to introduce the allyl group to a pre-fluorinated phenol derivative or to modify an existing allylic system.

The reaction tolerates a wide range of nucleophiles and can be performed under mild conditions. researchgate.netsyncatmeth.es For example, rhodium catalysis enables the highly regioselective and stereospecific allylic substitution of fluorinated allylic carbonates with organozinc reagents. acs.org This highlights its utility in constructing complex molecules where fluorine and an allylic group are present.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of fine chemicals like this compound is crucial for minimizing environmental impact. This involves designing processes that are atom-economical and utilize sustainable resources.

Atom-Economical Transformations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms incorporated into the final desired product. wikipedia.org Reactions with high atom economy, such as addition reactions, are inherently less wasteful. rsc.org

Table 3: Atom Economy of Common Reaction Types

| Reaction Type | Atom Economy | Waste Generation |

|---|---|---|

| Addition | 100% (Theoretical) | Minimal to none |

| Rearrangement | 100% (Theoretical) | Minimal to none |

| Substitution | < 100% | Stoichiometric by-products (leaving group) |

Utilization of Sustainable Reagents and Reaction Conditions

The pursuit of green synthesis pathways involves replacing hazardous reagents and solvents with more sustainable alternatives. paperpublications.org A significant advancement in this area is the use of water as a reaction solvent. tandfonline.comtandfonline.com For example, the oxidative polymerization of phenol can be conducted in water, offering a formaldehyde-free route to polyphenols. tandfonline.comtandfonline.com Another green approach is the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide in ethanol, which can produce phenols in excellent yields under ambient conditions without the need for chromatographic purification. rsc.org

In fluorination chemistry, a major sustainability challenge is the reliance on hydrogen fluoride (HF), an extremely toxic and corrosive gas derived from fluorspar. criver.com Modern research focuses on developing safer, more sustainable fluorinating agents. This includes designing synthetic catalysts that can use readily available and less hazardous metal fluorides (e.g., potassium fluoride) as the fluorine source, mimicking the action of natural fluorinase enzymes. criver.com The use of imidazolium-based fluoride reagents that can be recycled also represents a step towards a greener fluorination process with reduced waste. acs.org

Novel Precursor Strategies for ortho-Fluorophenols

The regioselective synthesis of ortho-fluorophenols, a key structural motif in this compound, is often challenging with conventional electrophilic fluorination methods, which can yield mixtures of isomers. nih.gov A novel and rapid strategy involves the use of non-aromatic precursors, specifically α-diazocyclohexenones. nih.govnih.gov

In this method, an α-diazocyclohexenone is treated with an electrophilic fluorine source, such as Selectfluor™, in the presence of a fluoride source like Et₃N•3HF. This is followed by the elimination of HF and tautomerization to afford the desired ortho-fluorophenol with high regioselectivity. nih.govfao.org This approach is notable for its mild conditions and rapid reaction times, which are particularly advantageous for applications involving the short-lived fluorine-18 (B77423) isotope in radiolabeling. nih.gov

Table 4: Synthesis of o-Fluorophenol from an α-Diazoketone Precursor

| Entry | Electrophile | Fluoride Source | Yield (%) |

|---|---|---|---|

| 1 | DBDMH | Et₃N•3HF | 41 |

| 2 | NBA | Et₃N•3HF | 35 |

| 3 | Selectfluor™ | Et₃N•3HF | 80 |

| 4 | Selectfluor™ | TBAF (anhydrous) | 68 |

Data derived from studies on α-diazocyclohexenone precursors. nih.gov Yields were determined by NMR.

This precursor strategy provides a powerful tool for overcoming the selectivity issues inherent in direct arene fluorination and offers a reliable pathway to the ortho-fluorophenol core.

Preparation from Non-Aromatic Precursors (e.g., α-Diazocyclohexenones)

The reaction is initiated by treating the α-diazocyclohexenone with an electrophilic fluorine source, such as Selectfluor™, in the presence of a fluoride source like triethylamine (B128534) trihydrofluoride (Et₃N•3HF). This step facilitates the formation of an α-fluoro-α-diazonium intermediate which, upon loss of nitrogen gas, generates a fluorocarbocation. Subsequent attack by a halide or other nucleophile is proposed to lead to an α-halo-α-fluoroketone intermediate. nih.gov

This intermediate then undergoes elimination of a hydrohalide upon treatment with a base, such as 1,8-diazabicycloundec-7-ene (DBU), leading to the formation of the corresponding phenol via tautomerization. A significant benefit of this method is that the starting α-diazocyclohexenone possesses the same oxidation state as the final o-fluorophenol product, allowing the transformation to occur under mild conditions without the need for an external oxidant or reductant. nih.gov This methodology has demonstrated good functional group tolerance. nih.gov

For instance, various substituted α-diazocyclohexenones have been successfully converted to their corresponding o-fluorophenols. The reaction proceeds efficiently, typically at room temperature, with short reaction times for both the fluorination and elimination steps. nih.gov

Table 1: Synthesis of ortho-Fluorophenols from α-Diazocyclohexenones using Selectfluor™ nih.gov

| Entry | Starting α-Diazocyclohexenone | Product (o-Fluorophenol) | Yield (%) |

| 1 | 78 | ||

| 2 | 72 | ||

| 3 | 75 | ||

| 4 | 80 | ||

| 5 | 65 | ||

| 6 | 70 |

Conditions: Selectfluor™ (1.2 equiv), Et₃N•3HF (2 equiv), CH₃CN (0.1 M), rt, 5 min; then DBU (1.5 equiv), rt, 25 min. Yields were determined by ¹H and ¹⁹F NMR. nih.gov

While the direct synthesis of this compound from an allyl-substituted α-diazocyclohexenone is not explicitly detailed in this specific study, the methodology provides a clear and viable pathway. By starting with the appropriate 2-allyl-α-diazocyclohexenone, this synthetic route would be expected to yield the desired this compound.

Chemical Reactivity and Transformational Pathways of 2 Allyl 3 Fluorophenol

Electrophilic and Nucleophilic Reactions on the Aromatic Ring

The electronic nature of the aromatic ring is influenced by the competing effects of the substituents. The hydroxyl group is a powerful activating, ortho-, para-directing group due to its strong +M (mesomeric) effect. Conversely, the fluorine atom is a deactivating group due to its strong -I (inductive) effect, but it also directs ortho and para via its +M effect. The allyl group is weakly activating and ortho-, para-directing. The synergy of these effects governs the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.commasterorganicchemistry.com The rate and position of this substitution on 2-allyl-3-fluorophenol are determined by the combined directing effects of the hydroxyl, fluoro, and allyl substituents. The hydroxyl group is the most powerful activating group, strongly directing incoming electrophiles to the positions ortho and para to it (C4 and C6).

The directing effects are summarized below:

| Substituent | Inductive Effect | Mesomeric Effect | Overall Effect | Directing Preference |

|---|---|---|---|---|

| -OH | -I (Weak) | +M (Strong) | Strongly Activating | ortho, para |

| -F | -I (Strong) | +M (Weak) | Deactivating | ortho, para |

| -Allyl | -I (Weak) | +H (Hyperconjugation) | Weakly Activating | ortho, para |

Given these influences, electrophilic attack is most likely to occur at the C4 and C6 positions, which are activated by the hydroxyl group. The C6 position is sterically hindered by the adjacent allyl group, making the C4 position the most probable site for substitution. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commsu.eduyoutube.com

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, Nucleophilic Aromatic Substitution (SNAr) can occur under specific conditions, typically requiring strong electron-withdrawing groups and a good leaving group. pressbooks.pubmasterorganicchemistry.com In the context of halobenzenes, the reactivity order is often F > Cl > Br > I. libretexts.org This counterintuitive trend is because the rate-determining step is the initial attack of the nucleophile to form a stabilized carbanion intermediate (a Meisenheimer complex), not the departure of the leaving group. stackexchange.com

A more advanced strategy involves "homolysis-enabled electronic activation," where the phenol (B47542) is oxidized to its phenoxyl radical. osti.gov This radical acts as an exceptionally strong electron-withdrawing group, transiently activating the ring for SNAr with various nucleophiles. osti.gov

| Halogen Leaving Group | Electronegativity | Inductive Effect | Rate-Determining Step Stabilization | Relative SNAr Rate |

| F | 4.0 | Strongest | Highest | Fastest |

| Cl | 3.2 | Strong | Moderate | Slower |

| Br | 3.0 | Moderate | Weaker | Slower |

| I | 2.7 | Weakest | Weakest | Slowest |

Recent research has demonstrated a metal-free, highly regioselective oxidative arylation of fluorophenols. nih.govnih.gov This process utilizes a hypervalent iodine oxidant and results in the formation of arylated quinone products. nih.gov A key feature of this reaction is that the remote fluorine atom acts as a crucial leaving group, controlling the regioselectivity of the arylation. nih.govamanote.com

In this transformation, the arylation consistently occurs at the position meta to the fluoride (B91410) leaving group for para-fluorophenols. nih.gov Applying this principle to this compound (an ortho-fluorophenol), the reaction would likely proceed through a dearomatizing oxidative step, followed by nucleophilic attack by an arene and subsequent rearrangement and loss of fluoride to yield a substituted ortho-quinone. nih.gov This method provides a direct pathway to complex arylated quinones, which are significant motifs in biologically active molecules and materials science. nih.govnih.gov

Reactions Involving the Allylic Moiety

The alkene double bond in the allyl group is a site of high electron density, making it susceptible to a variety of addition and oxidation reactions. researchgate.net These transformations offer a pathway to introduce new functional groups without altering the aromatic core, provided the reaction conditions are controlled. digitellinc.com

The double bond of the allyl group can undergo numerous well-established alkene reactions. The choice of reagents must be made carefully to ensure selectivity for the allyl group over the aromatic ring.

| Reaction Type | Reagents | Product |

| Epoxidation | m-CPBA, H₂O₂ | 2-(Oxiran-2-ylmethyl)-3-fluorophenol |

| Dihydroxylation | OsO₄ (cat.), NMO; or cold, dilute KMnO₄ | 3-(2,3-dihydroxypropyl)-3-fluorophenol |

| Oxidative Cleavage | O₃, then DMS or Zn/H₂O | 2-hydroxy-6-fluorobenzaldehyde |

| Hydrohalogenation | HBr, HCl (Markovnikov addition) | 2-(2-halopropyl)-3-fluorophenol |

| Hydroboration-Oxidation | 1. BH₃·THF, 2. H₂O₂, NaOH | 3-(2-allyl-3-fluorophenyl)propan-1-ol |

| Hydrogenation | H₂, Pd/C | 3-Fluoro-2-propylphenol |

These reactions significantly expand the synthetic utility of this compound, allowing it to serve as a precursor for a wide array of more complex molecules.

The proximity of the phenolic hydroxyl group and the allyl side chain enables intramolecular cyclization, a powerful strategy for constructing heterocyclic ring systems. Ortho-allyl phenols are common precursors for the synthesis of five- or six-membered oxygen-containing heterocycles, such as dihydrofurans and dihydropyrans.

Typically, these reactions are promoted by acid catalysts (Lewis or Brønsted acids) or transition metals. nih.gov In an acid-catalyzed pathway, protonation of the alkene double bond generates a carbocation. This electrophilic center is then trapped by the nucleophilic phenolic oxygen, leading to the formation of a five-membered dihydrobenzofuran ring. The regioselectivity of the cyclization (forming a five- or six-membered ring) can be influenced by the reaction conditions and the stability of the intermediate carbocation. For this compound, cyclization would yield a fluorine-substituted dihydrobenzofuran derivative, a valuable scaffold in medicinal chemistry.

For example, treatment with an acid catalyst (e.g., H₂SO₄, InCl₃) could lead to the formation of 4-fluoro-5-methyl-2,3-dihydrobenzofuran. nih.gov Palladium-catalyzed reactions are also widely used for such transformations, often proceeding through different mechanisms like aminopalladation or carbopalladation cascades to generate complex polycyclic heterocycles. nih.gov

Intramolecular Cyclization Reactions for Heterocycle Formation

Formation of Chroman and Benzofuran (B130515) Derivatives

Chroman Derivatives: The synthesis of chromans from 2-allylphenol (B1664045) derivatives typically involves the cyclization of the allyl chain onto the phenolic oxygen. This can be achieved through various synthetic strategies. While specific studies on this compound are not prevalent, the general reactivity of analogous 2-allylphenols suggests that acid-catalyzed cyclization or metal-catalyzed processes could be employed. For instance, the reaction might proceed via protonation of the allyl double bond, followed by intramolecular attack of the hydroxyl group. The fluorine atom, being electron-withdrawing, could potentially decrease the nucleophilicity of the hydroxyl group, possibly requiring harsher reaction conditions compared to non-fluorinated analogues.

Benzofuran Derivatives: The formation of benzofurans from 2-allylphenols involves the cyclization of the allyl group onto the aromatic ring. Research on 2-allylphenol derivatives has shown that these compounds can undergo photoinduced cascade reactions to produce 2,3-dihydrobenzofurans. This process is initiated by the photochemical activity of the corresponding phenolate (B1203915) anions. While not specifically detailing the reactivity of this compound, this suggests a potential pathway for its conversion to fluorinated benzofuran derivatives under photochemical conditions. The general synthesis of benzofurans can also be achieved through various catalytic methods, often involving transition metals, from appropriately substituted phenols and other precursors. For instance, palladium- or copper-catalyzed cyclizations of ortho-alkenylphenols are common routes to benzofurans.

A hypothetical reaction scheme for the formation of a benzofuran derivative from this compound is presented below.

| Reactant | Reagents/Conditions | Product |

| This compound | Metal Catalyst (e.g., Pd, Cu), Oxidant | 4-Fluoro-2-methyl-2,3-dihydrobenzofuran |

Stereoselective Cyclization Strategies

Achieving stereoselectivity in the cyclization of 2-allylphenols is a significant area of interest in synthetic chemistry, as the resulting chiral chroman and benzofuran cores are present in many biologically active molecules. For this compound, stereoselective cyclization would involve the controlled formation of stereocenters during the ring-forming process.

Strategies to achieve stereoselectivity often rely on the use of chiral catalysts or reagents. For example, asymmetric acid catalysis could be employed to enantioselectively protonate the allyl group, leading to a chiral intermediate that cyclizes to form an enantioenriched chroman. Alternatively, transition metal-catalyzed cyclizations using chiral ligands can provide a powerful means to control the stereochemical outcome.

While specific examples for this compound are not documented, the principles of stereoselective synthesis in related systems are well-established. The choice of catalyst, ligand, and reaction conditions would be crucial in directing the stereochemistry of the cyclization. The fluorine substituent may also play a role in influencing the conformational preferences of the transition state, thereby affecting the stereoselectivity of the reaction.

Rearrangement Reactions

Rearrangement reactions are fundamental transformations in organic chemistry that allow for the reorganization of a molecule's carbon skeleton or the migration of functional groups. For this compound, several types of rearrangement reactions can be envisaged, primarily involving the allylic side chain.

Further Claisen-type Rearrangements or Related Anionic Rearrangements

The Claisen rearrangement is a powerful rsc.orgrsc.org-sigmatropic rearrangement that is characteristic of allyl phenyl ethers. libretexts.org While this compound is the product of an initial Claisen rearrangement of an allyl aryl ether, the potential for subsequent rearrangements exists, particularly under basic conditions that can generate a phenoxide.

Anionic rearrangements, such as the anionic ortho-Fries rearrangement, are also relevant. semanticscholar.orgorganic-chemistry.org This reaction involves the ortho-directed lithiation of aromatic carbamates followed by a 1,3-acyl migration. semanticscholar.orgorganic-chemistry.org For a derivative of this compound, such as its carbamate (B1207046), treatment with a strong base could induce an anionic rearrangement. The presence of a fluorine atom meta to the carbamate group has been shown to activate the molecule towards the formation of a stable intermediate aryllithium, which can then undergo the rearrangement. nih.gov

| Reactant Derivative | Base | Rearranged Product |

| 2-Allyl-3-fluorophenyl carbamate | Strong Base (e.g., LDA) | 3-Allyl-2-hydroxy-4-fluorobenzamide |

Sigmatropic Shifts and Pericyclic Reactions

Sigmatropic shifts are a class of pericyclic reactions where a sigma bond migrates across a pi system. The Claisen rearrangement is a prime example of a rsc.orgrsc.org-sigmatropic shift. wikipedia.orglibretexts.org Beyond the initial formation of this compound, other sigmatropic rearrangements are theoretically possible, especially if the molecule is further functionalized to contain other pi systems.

Pericyclic reactions, in general, are concerted reactions that proceed through a cyclic transition state. msu.edu The feasibility of these reactions is governed by the principles of orbital symmetry, often summarized by the Woodward-Hoffmann rules. For this compound, the allyl group can participate in various pericyclic reactions depending on the reaction partner and conditions. For example, it could potentially act as a component in an ene reaction or a [4+2] cycloaddition if a suitable diene or dienophile is present. The electronic nature of the fluorinated aromatic ring would influence the reactivity of the allyl group in such transformations.

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Allyl 3 Fluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, offering profound insights into the chemical environment of individual atoms. For 2-Allyl-3-fluorophenol, a combination of one-dimensional and two-dimensional NMR techniques is essential to assign the full complement of proton, carbon, and fluorine signals and to establish the intricate network of through-bond and through-space connectivities.

The ¹H and ¹³C NMR spectra provide the initial and most critical data for the primary structural assignment of this compound. By analyzing the chemical shifts (δ), signal multiplicities, and integration values, the positions of the various protons and carbons within the molecule can be deduced.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic, allyl, and hydroxyl protons. The aromatic region would likely display a complex splitting pattern due to the influence of both the allyl and fluorine substituents. The protons on the aromatic ring are expected to resonate in the range of δ 6.5-7.5 ppm. The allyl group protons would present a characteristic set of signals: a doublet for the two protons adjacent to the aromatic ring, a multiplet for the vinyl proton, and two distinct signals for the terminal vinyl protons. The hydroxyl proton signal is expected to be a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework. The aromatic carbons will appear in the downfield region (δ 110-160 ppm), with the carbon bearing the hydroxyl group and the carbon bearing the fluorine atom showing characteristic chemical shifts influenced by their respective electronegativities. The carbons of the allyl group will resonate in the more upfield region.

A hypothetical assignment of the ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of related compounds such as 2-allylphenol (B1664045) and 3-fluorophenol (B1196323), is presented in the interactive table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | 6.8 - 7.2 | - |

| H-5 | 6.7 - 7.1 | - |

| H-6 | 6.9 - 7.3 | - |

| Allyl-Hα | 3.3 - 3.5 | - |

| Allyl-Hβ | 5.8 - 6.1 | - |

| Allyl-Hγ (cis) | 5.0 - 5.2 | - |

| Allyl-Hγ (trans) | 5.0 - 5.2 | - |

| OH | Variable | - |

| C-1 | - | 150 - 155 |

| C-2 | - | 125 - 130 |

| C-3 | - | 158 - 163 (d, ¹JCF ≈ 245 Hz) |

| C-4 | - | 115 - 120 (d, ²JCF ≈ 20 Hz) |

| C-5 | - | 120 - 125 |

| C-6 | - | 110 - 115 (d, ²JCF ≈ 20 Hz) |

| Allyl-Cα | - | 30 - 35 |

| Allyl-Cβ | - | 135 - 140 |

| Allyl-Cγ | - | 115 - 120 |

Note: The predicted chemical shifts and coupling constants are estimations based on analogous compounds and may vary from experimental values.

¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom. rsc.orgrsc.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine signal will be influenced by the electronic effects of the hydroxyl and allyl groups. spectrabase.com Furthermore, this signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons (H-2 and H-4). The magnitude of these coupling constants (J-coupling) provides valuable information about the through-bond connectivity. The chemical shift of fluorine in aromatic compounds is typically observed in a wide range, and for fluorophenols, it is sensitive to the substitution pattern. nih.gov

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra and elucidating the complete molecular structure. nist.govnist.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between adjacent protons. For this compound, COSY would be instrumental in tracing the proton-proton coupling network within the aromatic ring and along the allyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. HSQC is essential for assigning the carbon signals based on the already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly useful for identifying quaternary carbons and for connecting the allyl substituent to the correct position on the phenol (B47542) ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximity of protons. For this compound, NOESY or ROESY could confirm the spatial relationship between the allyl group protons and the protons on the aromatic ring, further solidifying the structural assignment.

In the absence of experimental data, computational methods can be employed to predict NMR parameters. nih.govchemicalbook.com Using Density Functional Theory (DFT) or other quantum mechanical models, it is possible to calculate the theoretical ¹H, ¹³C, and ¹⁹F chemical shifts and coupling constants for a given molecular structure. rsc.org These predicted values can then be compared with experimental data of related compounds to aid in the spectral assignment and to provide a theoretical basis for the observed spectroscopic properties of this compound. chemicalbook.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound are expected to display characteristic absorption and scattering bands corresponding to the vibrations of its specific functional groups.

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding.

Aromatic C-H Stretch: Sharp bands in the region of 3000-3100 cm⁻¹ in both IR and Raman spectra are indicative of the aromatic C-H stretching vibrations.

Allyl C-H Stretch: The vinyl and aliphatic C-H stretches of the allyl group will also appear in the 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ regions, respectively.

C=C Stretch: The aromatic ring C=C stretching vibrations will give rise to a series of bands in the 1450-1600 cm⁻¹ region. The C=C stretching of the allyl group is expected around 1640 cm⁻¹.

C-F Stretch: A strong absorption band in the IR spectrum, typically in the range of 1000-1300 cm⁻¹, is characteristic of the C-F stretching vibration.

C-O Stretch: The C-O stretching vibration of the phenol will appear as a strong band in the IR spectrum, usually around 1200-1260 cm⁻¹.

Out-of-Plane Bending: The substitution pattern on the aromatic ring can be inferred from the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region.

The following interactive table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| O-H | Stretching | 3200 - 3600 | Strong, Broad (IR) |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium (IR, Raman) |

| Allyl C-H | Stretching (sp²) | 3000 - 3100 | Medium (IR, Raman) |

| Allyl C-H | Stretching (sp³) | 2850 - 3000 | Medium (IR, Raman) |

| C=C (Allyl) | Stretching | ~1640 | Medium (IR, Raman) |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong (IR, Raman) |

| C-O | Stretching | 1200 - 1260 | Strong (IR) |

| C-F | Stretching | 1000 - 1300 | Strong (IR) |

| Aromatic C-H | Out-of-plane Bending | 650 - 900 | Strong (IR) |

Conformational Analysis and Intramolecular Hydrogen Bonding Detection

The conformational landscape of this compound is primarily determined by the relative orientations of the hydroxyl, allyl, and fluoro substituents on the benzene (B151609) ring. The presence of the hydroxyl and fluoro groups in a 1,3-relationship, along with the adjacent allyl group, allows for a complex interplay of steric and electronic effects that govern the stability of different conformers.

The orientation of the hydroxyl group relative to the substituents gives rise to different rotamers. Intramolecular hydrogen bonding is a key factor in stabilizing certain conformations. In substituted phenols, the hydroxyl group can form a hydrogen bond with an adjacent electronegative atom or a π-system. For this compound, two primary types of intramolecular hydrogen bonds are conceivable:

O-H···π Interaction: A hydrogen bond between the hydroxyl proton and the π-electron cloud of the allyl group's double bond. This type of interaction is known to occur in 2-allylphenol and its derivatives, leading to a closed conformation. thermofisher.com

Computational modeling, employing methods such as Density Functional Theory (DFT), is essential for mapping the potential energy surface of this compound. These calculations can predict the relative energies of various stable conformers and the transition states connecting them. The results of such analyses would likely reveal a complex conformational landscape with multiple local minima, each corresponding to a specific arrangement of the substituents. acs.orgdphen1.com The global minimum energy conformation would represent the most populated state of the molecule in the gas phase.

Experimentally, techniques like rotational spectroscopy (microwave spectroscopy) are powerful tools for identifying and characterizing different conformers in the gas phase. researchgate.netresearchgate.net Each conformer has a unique set of rotational constants, which can be determined with high precision, allowing for the elucidation of its specific geometry.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition of this compound. The expected exact mass can be calculated from the isotopic masses of carbon, hydrogen, fluorine, and oxygen.

| Element | Isotopic Mass (amu) |

| Carbon-12 | 12.000000 |

| Hydrogen-1 | 1.007825 |

| Fluorine-19 | 18.998403 |

| Oxygen-16 | 15.994915 |

Based on its molecular formula, C₉H₉FO, the theoretical monoisotopic mass of this compound can be calculated and compared with the experimentally determined value from HRMS to confirm its elemental composition.

Fragmentation Pattern Analysis for Structural Information

Electron Ionization (EI) mass spectrometry is commonly used to induce fragmentation of the molecular ion. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information. For this compound, characteristic fragmentation pathways can be predicted based on the known behavior of substituted phenols and allylbenzenes.

Key expected fragmentation processes include:

Loss of the allyl group: Cleavage of the bond between the aromatic ring and the allyl substituent would result in a significant fragment ion.

Rearrangements involving the allyl group: Allylic rearrangements are common and can lead to the formation of stable cyclic ions.

Loss of CO: A characteristic fragmentation of phenols is the elimination of a molecule of carbon monoxide.

Cleavage of the C-F bond: While generally a strong bond, fragmentation involving the loss of a fluorine atom or HF may be observed.

The analysis of these fragmentation patterns, by comparing the m/z values and relative intensities of the fragment ions, allows for the confirmation of the connectivity of the atoms within the molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and transitions of this compound. The absorption and emission of light are dependent on the nature of the chromophore, which in this case is the substituted benzene ring.

The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π-π* transitions within the aromatic ring. The positions and intensities of these absorption maxima are influenced by the electronic effects of the hydroxyl, fluoro, and allyl substituents. The hydroxyl group acts as a strong auxochrome, typically causing a red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzene. The fluorine atom and the allyl group will further modulate these electronic transitions.

Fluorescence spectroscopy can provide information about the excited state of the molecule. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The fluorescence emission spectrum, Stokes shift (the difference between the absorption and emission maxima), and quantum yield are sensitive to the molecular structure and its environment. Intramolecular hydrogen bonding can significantly affect the excited-state dynamics and, consequently, the fluorescence properties. In related fluorophenols, the position of the fluorine atom has been shown to influence the fluorescence lifetime and intensity. mq.edu.au

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org To perform this analysis, a single crystal of this compound of suitable quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule.

From this map, the precise positions of all atoms (excluding hydrogen, which is often difficult to locate) can be determined, providing accurate bond lengths, bond angles, and torsion angles. This information would definitively establish the preferred conformation of the molecule in the crystalline state.

Furthermore, X-ray crystallography reveals the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding and van der Waals forces. For this compound, it would be of particular interest to determine if intermolecular O-H···O or O-H···F hydrogen bonds dominate the crystal packing.

Elemental Analysis (CHNS/O)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in a compound. ukm.mythermofisher.com For this compound (C₉H₉FO), this analysis is used to verify its empirical formula and purity.

The sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, etc.) are quantitatively measured. The percentage of each element is then calculated. The theoretical elemental composition can be calculated from the molecular formula and atomic weights of the constituent elements.

Theoretical Elemental Composition of this compound (C₉H₉FO):

Molecular Weight: 152.17 g/mol

Carbon (C): (9 * 12.011 / 152.17) * 100% = 71.05%

Hydrogen (H): (9 * 1.008 / 152.17) * 100% = 5.96%

Fluorine (F): (1 * 18.998 / 152.17) * 100% = 12.48%

Oxygen (O): (1 * 15.999 / 152.17) * 100% = 10.51%

Experimental results from CHNS/O analysis should closely match these theoretical values to confirm the purity and elemental composition of the synthesized compound.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a crucial analytical technique used to determine the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere. Despite a thorough review of scientific literature, specific experimental TGA data for this compound could not be located. Therefore, this section will discuss the anticipated thermal stability of this compound based on the known thermal behavior of its constituent chemical moieties: the phenolic ring, the allyl group, and the fluorine substituent.

The thermal decomposition of phenolic compounds is a complex process that is influenced by the nature and position of substituents on the aromatic ring. mdpi.comscientific.net In general, the degradation of phenolic resins, which are polymeric structures, occurs in multiple stages. scientific.net For a small molecule like this compound, the decomposition is expected to be less complex but will still be dictated by the strength of its chemical bonds. The initial weight loss in phenolic compounds at lower temperatures (around 100°C) is often attributed to the loss of absorbed water. ncsu.edu The major thermal degradation for phenolic resins typically begins above 300°C. mdpi.com

The presence of an allyl group introduces a site of unsaturation that can influence the thermal decomposition pathway. The allyl group itself can undergo thermal rearrangement. For instance, allyl phenyl ether thermally rearranges to form 2-allylphenol at temperatures in the range of 160°C to 240°C in what is known as the Claisen rearrangement. google.comacs.org While this compound already possesses the rearranged structure, the allyl group's double bond can be a reactive site for initiating decomposition or polymerization reactions at elevated temperatures.

The decomposition of this compound would likely proceed through the scission of the allyl group's C-C bonds and the degradation of the phenolic ring. The initial stages of decomposition might involve reactions of the allyl group, followed by the breakdown of the aromatic ring structure at higher temperatures. The strong C-F bond would likely be one of the last to break.

Given the absence of specific experimental data, a representative TGA data table for a hypothetical substituted phenol is presented below to illustrate the type of information that would be obtained from such an analysis. It is crucial to note that this data is illustrative and does not represent experimental results for this compound.

| Temperature Range (°C) | Weight Loss (%) | Derivative TGA (DTG) Peak (°C) | Associated Process |

| 50 - 150 | ~1% | ~100 | Loss of adsorbed moisture |

| 150 - 350 | ~30% | ~280 | Decomposition/volatilization of allyl group |

| 350 - 600 | ~55% | ~450 | Degradation of the phenolic ring |

| > 600 | ~14% | - | Formation of stable char residue |

This hypothetical data suggests a multi-stage decomposition process, which is typical for complex organic molecules. The final char residue is characteristic of aromatic compounds, which tend to form a carbonaceous residue upon pyrolysis. core.ac.uk The actual TGA curve for this compound would provide precise temperatures for these decomposition stages and the exact percentage of residual mass, offering empirical insight into its thermal stability.

Theoretical and Computational Chemistry Studies on 2 Allyl 3 Fluorophenol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for predicting the geometry, spectroscopic properties, and reactivity of molecules. For a molecule like 2-allyl-3-fluorophenol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide deep insights into its fundamental chemical nature.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the structure with the minimum possible energy.

For this compound, this process would also involve a conformational analysis to identify the most stable conformers (spatial arrangements of atoms that can be interconverted by rotation about single bonds). libretexts.org Key rotational degrees of freedom would be the dihedral angles associated with the allyl group's attachment to the phenyl ring and the orientation of the hydroxyl (-OH) group. The presence of the fluorine atom ortho to the hydroxyl group and meta to the allyl group would likely induce specific conformational preferences due to steric and electronic interactions, such as intramolecular hydrogen bonding between the hydroxyl hydrogen and the fluorine atom. The potential energy surface would be scanned by systematically rotating these bonds to locate all energy minima, thereby identifying the most stable conformers in the gaseous phase.

Vibrational Frequency Analysis and Spectroscopic Correlations

Once the optimized, lowest-energy geometry is found, a vibrational frequency analysis is performed. q-chem.comq-chem.com This calculation determines the harmonic vibrational frequencies corresponding to the normal modes of vibration of the molecule. These theoretical frequencies are invaluable as they can be directly correlated with experimental infrared (IR) and Raman spectra. q-chem.com

The calculated spectrum serves as a "molecular fingerprint" and helps in the definitive assignment of spectral bands observed experimentally. q-chem.comnih.gov For this compound, characteristic vibrational modes for the O-H stretch, aromatic C-H stretches, C=C stretches of the phenyl ring and allyl group, and the C-F stretch would be calculated. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor to improve agreement with experimental data. unige.ch

Below is an illustrative table of expected vibrational frequencies for key functional groups in this compound, based on typical values for similar compounds.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| O-H | Stretching | 3600 - 3650 |

| C-H (Aromatic) | Stretching | 3050 - 3150 |

| C-H (Allyl) | Stretching | 3000 - 3100 |

| C=C (Allyl) | Stretching | 1640 - 1680 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-F | Stretching | 1000 - 1400 |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT is used to calculate the energies and shapes of the molecular orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are known as the frontier molecular orbitals. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.comyoutube.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netkarazin.ua A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-donating hydroxyl and allyl groups and the electron-withdrawing fluorine atom would collectively influence the energies of these frontier orbitals.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comlibretexts.org It is used to identify the electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map of this compound, the most negative potential (typically colored red) would be expected around the electronegative oxygen and fluorine atoms, as well as the π-system of the aromatic ring and allyl double bond, indicating these are sites susceptible to electrophilic attack. The most positive potential (colored blue) would be located around the hydroxyl hydrogen, marking it as the primary site for nucleophilic attack. wikipedia.org

Calculation of Quantum Chemical Descriptors (Electronegativity, Chemical Hardness, Electrophilicity)

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of the molecule. researchgate.netnih.gov These descriptors provide a quantitative measure of reactivity and stability. xray.czjst.go.jp

Using Koopmans' theorem, the ionization potential (I) and electron affinity (A) can be approximated as I ≈ -EHOMO and A ≈ -ELUMO. From these, the following descriptors are calculated:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

The following interactive table provides the formulas for these key quantum chemical descriptors.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Global Electrophilicity (ω) | ω = (μ²) / (2η) | A measure of a molecule's ability to act as an electrophile. |

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is not only used to study static molecules but also to model the dynamics of chemical reactions, providing insights into reaction pathways and energetics that can be difficult to obtain experimentally.

Transition State Characterization for Synthetic Pathways

To understand how this compound might be synthesized or how it might react, computational chemists can model potential reaction pathways. For instance, a plausible synthesis route is the Claisen rearrangement of a corresponding allyl aryl ether. DFT calculations can be used to locate the transition state (TS) for this reaction. researchgate.net

The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. By characterizing the geometry and energy of the TS, the activation energy (Ea) can be calculated. researchgate.net A vibrational frequency calculation at the TS geometry is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path. This type of analysis is crucial for understanding reaction feasibility, predicting reaction rates, and explaining regioselectivity.

Energetic Profiles of Rearrangements and Cyclizations

The chemistry of this compound is dominated by two principal reaction pathways: the sci-hub.sesci-hub.se-sigmatropic Claisen rearrangement (if formed from an allyl aryl ether precursor) and the subsequent intramolecular cyclization of the resulting ortho-allylphenol. Computational chemistry provides essential insights into the activation energies and thermodynamics of these transformations.

Claisen Rearrangement:

The Claisen rearrangement is a concerted, pericyclic reaction that converts an allyl phenyl ether into an ortho-allylphenol. For the parent allyl phenyl ether, computational studies using Density Functional Theory (DFT) have established the activation energy for this process. The presence of a fluorine atom at the 3-position in this compound is expected to subtly influence this barrier. Fluorine, being an electron-withdrawing group, can affect the electron density of the aromatic ring and thereby modulate the energy of the transition state.

Studies on the uncatalyzed Claisen rearrangement of the parent allyl phenyl ether provide a crucial baseline for the activation barrier.

| Computational Method | Calculated Activation Barrier (kcal/mol) |

|---|---|

| B3LYP | 38.0 - 39.7 |

| M052x | 38.0 - 39.7 |

This interactive table presents baseline data for the parent compound, allyl phenyl ether. The activation barrier for this compound would be influenced by the electronic effects of the fluorine substituent.

Intramolecular Cyclization:

Following its formation, this compound can undergo intramolecular cyclization to form a dihydrobenzofuran or a chroman derivative. This process is a key step in the synthesis of various heterocyclic scaffolds. nih.govacs.org Computational and experimental studies on the cyclization of a generic 2-allylphenol (B1664045) to a chroman derivative have quantified the energetic barrier for this transformation. nih.govacs.org This reaction involves the phenolic hydroxyl group and the allyl side chain. nih.govacs.org

| Parameter | Calculated Value (kcal/mol) | Experimental Value (kcal/mol) |

|---|---|---|

| ΔH⧧ (Enthalpy of Activation) | 11.9 | 8.9 |

| ΔG⧧ (Gibbs Free Energy of Activation) | 23.9 | 22.3 |

This interactive table showcases the energy barriers associated with the cyclization of a model 2-allylphenol, providing a strong analogue for the potential cyclization of this compound. nih.govacs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and intermolecular interactions of molecules like this compound. While specific MD studies on this exact compound are scarce, research on simpler, related molecules such as fluorophenols provides valuable insights.

Conformational Studies:

The conformational flexibility of this compound is primarily determined by the orientation of the hydroxyl and allyl groups relative to the fluorinated benzene (B151609) ring. A key question is the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom (O-H···F).

Computational studies and crystal structure prediction methods have been applied to isomers like ortho- and meta-fluorophenol. soton.ac.uksoton.ac.uk For o-fluorophenol, reports suggest that a stabilizing intramolecular F···HO hydrogen bond does not form. acs.org This is a critical insight, as it implies that the conformational preference of the hydroxyl group in this compound is likely governed by steric interactions with the adjacent allyl group rather than by hydrogen bonding with the fluorine atom. The two primary conformers would therefore be defined by the rotation around the C-O bond, placing the hydroxyl hydrogen either syn or anti to the allyl group. MD simulations would be instrumental in determining the relative populations and interconversion rates of these conformers in various solvent environments.

Interaction Studies:

MD simulations can also model the non-covalent interactions between this compound and other molecules, such as solvents or biological receptors. Studies on phenol-benzene complexes, for instance, have used MD to characterize the geometry and dynamics of π-stacking and hydrogen bonding interactions. researchgate.net These simulations revealed that the phenol (B47542) hydroxyl group tends to point towards the edge of the benzene ring, with significant angular fluctuation. researchgate.net This provides a model for how the phenolic part of this compound might interact with other aromatic systems.

Applications and Future Directions in Chemical Synthesis and Materials Science

2-Allyl-3-fluorophenol as a Versatile Synthetic Building Block

The strategic placement of the allyl, hydroxyl, and fluoro groups on the aromatic ring makes this compound a highly attractive starting material for the synthesis of a diverse array of organic compounds.

Precursor for Advanced Organic Molecules

The phenolic hydroxyl group can be readily converted into an ether or ester, or it can participate in coupling reactions. The allyl group is amenable to a wide variety of transformations, including oxidation, reduction, isomerization, and addition reactions. The fluorine atom, with its high electronegativity and small size, can profoundly influence the steric and electronic properties of the molecule, often enhancing metabolic stability and binding affinity in bioactive compounds. This trifunctional scaffold allows for sequential and regioselective modifications, providing access to complex molecular architectures that would be challenging to synthesize by other means.

Role in the Synthesis of Fluorine-Containing Scaffolds

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. nih.govnih.gov this compound serves as a valuable synthon for the construction of more complex fluorine-containing scaffolds. The presence of the fluorine atom can direct the regioselectivity of further electrophilic aromatic substitutions and influence the reactivity of the neighboring functional groups. For instance, the allyl group can be transformed into various other functionalities, leading to a diverse range of fluorinated building blocks that are not readily accessible through other synthetic routes.

Table 1: Potential Transformations of this compound for the Synthesis of Fluorine-Containing Scaffolds

| Starting Material | Reagents and Conditions | Product Type | Potential Application |

| This compound | 1. Epoxidation (e.g., m-CPBA) 2. Ring-opening | Fluorinated diol or amino alcohol | Chiral auxiliaries, pharmaceutical intermediates |

| This compound | Hydroformylation (e.g., CO, H₂, Rh catalyst) | Fluorinated aldehyde | Building block for complex natural products |

| This compound | Cross-metathesis (e.g., Grubbs catalyst, alkene) | Functionalized styrenic derivative | Monomers for specialty polymers |

This table presents hypothetical transformations based on established chemical principles.

Development of Functionalized Heterocycles

Heterocyclic compounds are of paramount importance in pharmaceuticals, agrochemicals, and materials science. nih.govubc.caacs.org The reactive handles on this compound provide multiple avenues for the construction of functionalized heterocycles. The allyl group, for example, can undergo intramolecular cyclization reactions with the phenolic oxygen or with a substituent introduced at the ortho position to form various oxygen-containing heterocycles such as dihydrofurans and dihydropyrans. Furthermore, the aromatic ring can be elaborated and cyclized to form a variety of fused heterocyclic systems. The fluorine atom can play a crucial role in modulating the reactivity and final properties of these heterocyclic structures.

Potential in Materials Science

The unique combination of a polymerizable allyl group, a reactive phenolic hydroxyl group, and a property-enhancing fluorine atom makes this compound a promising candidate for the development of novel functional materials.

Monomer for Polymer Synthesis (e.g., Fluoropolymers with Phenolic or Allylic Functionality)

This compound can potentially be used as a monomer in various polymerization reactions. The allyl group can undergo free-radical polymerization or be incorporated into polymer chains via other mechanisms such as ring-opening metathesis polymerization (ROMP) after appropriate modification. The resulting polymers would possess pendant fluorophenolic groups, which could impart desirable properties such as high thermal stability, chemical resistance, and specific surface interactions. The phenolic hydroxyl group can also be used as a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's properties for specific applications.

Design of Novel Functional Materials

The multifunctionality of this compound opens up possibilities for the design of a wide range of novel functional materials. doaj.orgglobethesis.com For instance, it could be used to synthesize specialty polymers for applications in coatings, membranes, and electronic materials where the presence of fluorine can enhance performance. The phenolic moiety suggests potential applications in the development of polymer resins and composites with improved thermal and flame-retardant properties. Furthermore, the ability to introduce various functional groups onto the this compound scaffold could lead to the creation of materials with tailored optical, electronic, or biological properties.

Table 2: Potential Applications of Materials Derived from this compound